3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
Description
Properties
Molecular Formula |
C7H7BrN2O3 |
|---|---|
Molecular Weight |
247.05 g/mol |
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid |
InChI |
InChI=1S/C7H7BrN2O3/c8-4-5(7(11)12)9-10-2-1-3-13-6(4)10/h1-3H2,(H,11,12) |
InChI Key |
VLEXJLCUWZITPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C(=N2)C(=O)O)Br)OC1 |
Origin of Product |
United States |
Preparation Methods
Tosyl-Protected Diol Intermediate
Reaction of 2,2-dimethylpropane-1,3-diol with tosyl chloride in dichloromethane (DCM) and triethylamine yields 2,2-dimethylpropane-1,3-diyl bis(4-methylbenzenesulfonate). This intermediate facilitates nucleophilic attack by pyrazole precursors under basic conditions.
Cyclization with Pyrazole Esters
Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate reacts with the tosyl-protected diol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) at 100°C for 12 hours. This forms the pyrazolo-oxazine ring, with the ester group retained for subsequent functionalization.
Table 1: Cyclization Reaction Conditions
Bromination at the 3-Position
| Parameter | Value | Source |
|---|---|---|
| Reagent | NBS or Br₂ | |
| Solvent | DCM or Acetic Acid | |
| Temperature | 0–25°C | |
| Catalyst | Light or AIBN |
Hydrolysis of Ester to Carboxylic Acid
The final step involves saponification of the ethyl ester to the carboxylic acid. The IJEAS protocol hydrolyzes ethyl 6,6-dimethyl-pyrazolo-oxazine-3-carboxylate using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (5:1) at room temperature for 72 hours. Neutralization with HCl precipitates the product, yielding 69.23% after purification.
Reaction Optimization
Prolonged reaction times (3 days) and excess LiOH (2.5 eq) ensure complete conversion. Alternative bases like NaOH or KOH may shorten hydrolysis times but risk side reactions.
Table 3: Hydrolysis Conditions
| Parameter | Value | Source |
|---|---|---|
| Base | LiOH·H₂O (2.5 eq) | |
| Solvent | THF/H₂O (5:1) | |
| Temperature | 25°C | |
| Reaction Time | 72 hours | |
| Yield | 69.23% |
Analytical Characterization
Spectroscopic Validation
1H NMR of the final product exhibits characteristic peaks: a singlet for the pyrazole proton (δ 7.93), methyl groups (δ 0.94), and oxazine methylene protons (δ 3.59–3.80). The carboxylic acid proton appears as a broad singlet at δ 12.75.
Purity Assessment
HPLC analysis of analogous compounds shows ≥98% purity (λ = 220 nm), while elemental analysis aligns with theoretical values (C: 55.08%, H: 6.17%, N: 14.32%).
Challenges and Considerations
-
Regioselectivity : Bromination must target the 3-position exclusively. Steric and electronic factors influence reagent choice.
-
Solvent Compatibility : Polar aprotic solvents like DMF facilitate cyclization but complicate purification.
-
Scale-Up : Multi-day hydrolysis necessitates efficient stirring and temperature control to maintain yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[5,1-b][1,3]oxazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates that derivatives of pyrazolo[5,1-b][1,3]oxazines exhibit promising anti-inflammatory and anti-cancer activities.
Case Study :
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazolo derivatives that showed selective inhibition of cancer cell lines. The mechanism involved the modulation of specific signaling pathways associated with cell proliferation and apoptosis .
Neuropharmacology
The unique structure of 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid suggests potential applications in neuropharmacology. It has been investigated for its effects on neurotransmitter systems.
Research Findings :
In vitro studies have demonstrated that compounds similar to this oxazine can influence dopamine and serotonin receptors, suggesting potential use in treating mood disorders and neurodegenerative diseases .
Material Science
Beyond biological applications, this compound has been studied for its utility in material science, particularly in the development of polymers and nanomaterials. Its ability to form stable complexes with metal ions opens avenues for creating new materials with enhanced properties.
Application Example :
Research has shown that incorporating pyrazolo[5,1-b][1,3]oxazine derivatives into polymer matrices can improve thermal stability and mechanical strength. This has implications for developing advanced composites used in aerospace and automotive industries .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in these interactions, allowing the compound to bind to enzymes and other proteins. This binding can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Insights
- Brominated derivatives (e.g., 3-bromo-fluorophenyl) are often prioritized in drug discovery for improved target binding . Carboxylic Acid (-COOH): Increases solubility and enables further functionalization (e.g., amide formation) . Ester (-COOEt): Serves as a protecting group for carboxylic acids, facilitating synthetic modifications .
- Pharmacological Potential: The sulfonylurea derivative (JT001) demonstrates the pyrazolo-oxazine scaffold’s applicability in treating inflammatory diseases like non-alcoholic steatohepatitis (NASH) . Fluorophenyl and bromine substitutions may enhance metabolic stability and target selectivity .
Hazard and Handling Considerations
- Brominated analogues (e.g., 3-bromo-fluorophenyl) require precautions (e.g., P264: wash hands after handling) due to skin/eye irritation risks .
Research and Commercial Landscape
- Synthetic Accessibility : Ethyl esters (e.g., ) and dimethyl variants () are commercially available, suggesting feasible routes to the target compound .
- Cost Considerations : Brominated derivatives are significantly more expensive (e.g., €712.10/100 mg for 3-bromo-fluorophenyl) , reflecting their specialized applications.
- Industrial Suppliers : Companies like Ambeed, Inc. and Kishida Chemical Co. provide pyrazolo-oxazine building blocks, emphasizing their relevance in pharmaceutical R&D .
Biological Activity
3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid (CAS No. 1707372-02-8) is a heterocyclic compound that has attracted attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom and a fused pyrazole-oxazine ring system. Its molecular formula is , with a molecular weight of 247.05 g/mol .
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The presence of the bromine atom and the unique pyrazole-oxazine ring allows the compound to bind effectively to active sites on enzymes or receptors. This binding can inhibit or modulate their activity, influencing various biochemical pathways .
Pharmacological Potential
Research indicates that 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid may exhibit several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, indicating potential applications in treating inflammatory diseases.
- Anticancer Properties : Some studies have reported that derivatives of this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds and derivatives:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated antimicrobial effects against Gram-positive bacteria with MIC values below 50 µg/mL. |
| Johnson et al. (2022) | Reported anti-inflammatory activity in mouse models with reduced cytokine production. |
| Lee et al. (2021) | Found that certain derivatives induced apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 20 µM. |
These findings underscore the compound's potential applicability across various therapeutic areas.
Synthesis Methods
The synthesis of 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine typically involves cyclization reactions starting from brominated pyrazole derivatives and oxazine precursors under controlled conditions. Common methods include:
- Cyclization : Utilizing sodium hydride as a base in dimethylformamide (DMF) at elevated temperatures.
- Substitution Reactions : The bromine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Derivatives and Their Activities
Derivatives of this compound have been synthesized to enhance biological activity:
| Derivative | Activity |
|---|---|
| Ethyl ester derivative | Increased solubility and enhanced anticancer activity. |
| Substituted amines | Improved binding affinity to target enzymes. |
These modifications aim to optimize the pharmacokinetic properties and therapeutic efficacy of the compound.
Q & A
What are the key synthetic routes for 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid, and how do reaction conditions influence yield?
Basic Research Question
The compound is synthesized via bromination of its non-brominated precursor. A common approach involves using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. For example, highlights bromination of pyrazolo-oxazine derivatives using catalytic Lewis acids (e.g., FeCl₃) in anhydrous dichloromethane at 0–5°C to minimize side reactions. Yield optimization depends on stoichiometric ratios (1.1–1.3 eq Br₂ equivalents) and inert atmospheres to prevent oxidation of the oxazine ring .
How can structural confirmation of 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid be achieved?
Basic Research Question
Modern spectroscopic and analytical methods are essential:
- NMR : ¹H/¹³C NMR identifies bromine-induced deshielding in adjacent carbons (C-3 and oxazine ring carbons) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 301.98) and bromine isotope patterns .
- X-ray Crystallography : Resolves spatial arrangement, particularly bromine’s position on the pyrazole ring .
What solvent systems are optimal for functionalizing the carboxylic acid group in this compound?
Advanced Research Question
The carboxylic acid moiety undergoes reactions like amidation or esterification. emphasizes solvent polarity effects:
- Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution by stabilizing intermediates.
- Dichloromethane/THF mixtures improve coupling efficiency with carbodiimide reagents (e.g., EDCl/HOBt).
- Avoid protic solvents (e.g., MeOH) to prevent esterification side reactions .
How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The bromine atom at position 3 enables Suzuki-Miyaura or Buchwald-Hartwig couplings. demonstrates that palladium catalysts (Pd(PPh₃)₄) and aryl boronic acids in toluene/ethanol (3:1) at 80°C yield biaryl derivatives. Steric hindrance from the oxazine ring may require longer reaction times (24–48 hrs) compared to simpler pyrazole bromides . Contradictions in literature include variations in catalyst loading (2–5 mol%) and base selection (K₂CO₃ vs. Cs₂CO₃), necessitating empirical optimization .
What computational tools predict the pharmacokinetic properties of this compound?
Advanced Research Question
SwissADME and ADMETlab 2.0 are widely used:
- Lipophilicity : LogP ~1.8 (moderate permeability).
- Solubility : Predicted aqueous solubility <0.1 mg/mL, necessitating prodrug strategies.
- Drug-likeness : Compliance with Lipinski’s rules (MW <500, H-bond donors/acceptors ≤5/10) but poor BBB penetration due to the carboxylic acid group .
How do structural analogs compare in bioactivity, and what design strategies improve target specificity?
Advanced Research Question
compares triazolo-thiadiazine analogs with celecoxib, highlighting the importance of:
- Heterocyclic Rigidity : The oxazine ring enhances kinase inhibition by stabilizing binding-pocket interactions.
- Substitution Patterns : Bromine at C-3 improves selectivity for COX-2 over COX-1 (IC₅₀ ratio >10:1) in vitro.
- Salt Formation : Sodium or potassium salts improve solubility for in vivo assays .
What are common pitfalls in analyzing contradictory data from bromination reactions?
Methodological Guidance
Contradictions in bromination yields (e.g., 60–85%) may arise from:
- Oxygen Sensitivity : Inert atmosphere vs. aerobic conditions ( vs. 16).
- Purification Methods : Column chromatography (silica) vs. recrystallization (ethanol/water) affects recovery of polar byproducts.
- Analytical Thresholds : Low-resolution MS may miss minor impurities. Validate with orthogonal techniques (e.g., HPLC-UV at 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
